molecular formula C7H10N2O B1290405 5-(Aminomethyl)-1-methyl-2(1H)-pyridinone CAS No. 70449-23-9

5-(Aminomethyl)-1-methyl-2(1H)-pyridinone

Cat. No.: B1290405
CAS No.: 70449-23-9
M. Wt: 138.17 g/mol
InChI Key: VEJGZLGNXFRQBP-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-1-methyl-2(1H)-pyridinone is a heterocyclic organic compound characterized by a pyridinone ring substituted with an aminomethyl group at the 5-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-1-methyl-2(1H)-pyridinone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-pyridone derivatives.

    Methylation: The methyl group at the 1-position can be introduced using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing optimized reaction conditions and catalysts to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-1-methyl-2(1H)-pyridinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding pyridinone N-oxides.

    Reduction: Formation of reduced pyridinone derivatives.

    Substitution: Formation of substituted aminomethyl pyridinone derivatives.

Scientific Research Applications

5-(Aminomethyl)-1-methyl-2(1H)-pyridinone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-1-methyl-2(1H)-pyridinone involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the pyridinone ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridone: Lacks the aminomethyl and methyl substituents, making it less versatile in chemical reactions.

    5-Methyl-2-pyridone: Similar structure but without the aminomethyl group, limiting its potential interactions.

    5-(Aminomethyl)-2-pyridone: Lacks the methyl group at the 1-position, which can affect its chemical reactivity and biological activity.

Uniqueness

5-(Aminomethyl)-1-methyl-2(1H)-pyridinone is unique due to the presence of both the aminomethyl and methyl groups, which enhance its chemical versatility and potential for diverse applications. The combination of these substituents allows for unique interactions with molecular targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

5-(aminomethyl)-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-9-5-6(4-8)2-3-7(9)10/h2-3,5H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJGZLGNXFRQBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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